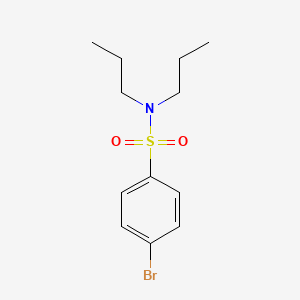

4-bromo-N,N-dipropylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZALRHJCZCYRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Reactivity of 4 Bromo N,n Dipropylbenzenesulfonamide and Its Analogs

Established Synthetic Routes for 4-Bromo-N,N-dipropylbenzenesulfonamide

The synthesis of this compound can be approached through several established routes, primarily involving the formation of the sulfonamide bond or the modification of a pre-existing sulfonamide structure.

The most direct and common method for the synthesis of N,N-disubstituted benzenesulfonamides involves the reaction of a corresponding sulfonyl chloride with a secondary amine. For the target compound, this strategy employs 4-bromobenzenesulfonyl chloride and dipropylamine (B117675).

The reaction proceeds via nucleophilic attack of the dipropylamine nitrogen on the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable sulfonamide bond. Typically, a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid generated as a byproduct. This prevents the protonation of the amine reactant, which would render it non-nucleophilic.

A parallel synthesis is the preparation of the parent 4-bromobenzenesulfonamide (B1198654), where 4-bromobenzenesulfonyl chloride is treated with concentrated ammonium (B1175870) hydroxide (B78521) nih.gov. This foundational reaction underscores the general applicability of using sulfonyl chlorides as precursors for a wide array of sulfonamide derivatives.

Modern synthetic strategies offer alternative routes that involve the functionalization of precursor molecules. One such advanced method is a two-step C–H sulfination sequence. This approach begins with the site-selective C-H functionalization of an unactivated arene to form an aryl thianthrenium salt nih.gov. This salt can then undergo a palladium-catalyzed coupling reaction with a sulfur dioxide surrogate, such as sodium hydroxymethanesulfinate (Rongalite), to yield a synthetically valuable sulfinate precursor nih.gov. This intermediate can subsequently be converted into the final sulfonamide. While more complex, this methodology allows for the construction of the sulfonamide core on arenes where the corresponding sulfonyl chloride may not be readily available, offering a versatile entry point to diverse sulfonamide structures.

Reactivity and Derivatization Strategies Utilizing this compound as a Building Block

The presence of the bromine atom on the phenyl ring makes this compound an excellent substrate for a variety of chemical transformations, enabling its use as a scaffold for more complex molecules.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide moiety of this compound serves as an ideal electrophilic partner.

The Suzuki-Miyaura coupling, in particular, is one of the most widely used methods for creating biaryl structures mdpi.com. In this reaction, the aryl bromide is coupled with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base researchgate.netugr.esrsc.org. This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for late-stage functionalization in complex syntheses mdpi.com. The reaction of this compound with various arylboronic acids can generate a library of 4-aryl-N,N-dipropylbenzenesulfonamide derivatives researchgate.net.

| Parameter | Common Reagents/Conditions | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the oxidative addition and reductive elimination steps. |

| Ligand | PPh₃, PCy₃, tBuXPhos | Stabilizes the palladium center and influences catalytic activity. organic-chemistry.org |

| Base | K₂CO₃, K₃PO₄, NaOH, Cs₂CO₃ | Activates the organoboron species in the transmetalation step. |

| Solvent | Toluene, Dioxane, DMF, Ethanol/Water | Solubilizes reactants and influences reaction rate and yield. |

| Temperature | 70-120 °C | Provides activation energy for the catalytic cycle. |

Organolithium chemistry provides another avenue for the functionalization of this compound. Two primary pathways can be envisioned: lithium-halogen exchange or directed ortho-metalation.

Lithium-Halogen Exchange : The bromine atom can be swapped with lithium by treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures (e.g., -78 °C). This generates a potent aryllithium nucleophile, 4-(N,N-dipropylsulfamoyl)phenyllithium. This intermediate can then be "quenched" by reacting it with a wide variety of electrophiles to install new functional groups at the 4-position.

Ortho-Metalation : The sulfonamide group is a known directed metalation group (DMG). It can direct an organolithium base to deprotonate the adjacent ortho-position (C3), forming a lithiated species. This regioselective functionalization allows for the introduction of substituents specifically at the position next to the sulfonamide group.

The outcome of these reactions can be highly dependent on the specific organolithium reagent, reaction conditions, and the electrophile used for quenching mdpi.com.

| Electrophile | Functional Group Introduced |

|---|---|

| CO₂ (Carbon dioxide), then H⁺ workup | -COOH (Carboxylic acid) |

| (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) |

| DMF (Dimethylformamide) | -CHO (Aldehyde) |

| I₂ (Iodine) | -I (Iodide) |

| Ketones/Aldehydes | -CR₂(OH) (Tertiary/Secondary alcohol) |

The functionalized derivatives of this compound serve as key intermediates in the synthesis of more elaborate molecular structures with potential applications in medicinal chemistry and materials science.

Quinoline-Carbonyldiyl Linkages: Quinoline (B57606) moieties are prevalent in many biologically active compounds nih.gov. Aryl bromides are valuable precursors in the construction of quinoline-based systems. For example, a multi-step synthesis can produce complex structures like (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, where a bromo-aromatic compound is a key starting material nih.gov. The functional handles on the this compound scaffold, installed via cross-coupling or lithiation, can be elaborated through cyclization reactions, such as the Friedländer or Gould-Jacob syntheses, to form fused quinoline ring systems nih.goviipseries.org.

Thiophene-Based Analogs: Thiophene-containing compounds are another important class of heterocycles. The synthesis of thiophene-based analogs of this compound is readily achieved through palladium-catalyzed cross-coupling reactions researchgate.net. For instance, a Suzuki-Miyaura reaction between this compound and a thiopheneboronic acid (or, conversely, the boronic acid derivative of the sulfonamide with a bromothiophene) would yield a phenyl-thiophene linked structure nih.gov. This approach is a cornerstone for creating conjugated systems for materials science or for building scaffolds for drug discovery.

Mechanistic Investigations of Reactions Involving this compound

The chemical behavior of this compound is principally dictated by the interplay of the reactive C-Br bond and the electronic and steric influences of the N,N-dipropylsulfonamide group. Mechanistic investigations into its participation in substitution and coupling reactions provide valuable insights into its synthetic utility. While specific studies on the N,N-dipropyl derivative are limited in publicly accessible literature, a comprehensive understanding can be constructed by examining the well-established mechanisms of related reactions and the known effects of analogous substituents.

The bromine atom attached to the phenyl ring is the primary site of reactivity in this compound, making it a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These transformations are fundamental in organic synthesis for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide. The catalytic cycle for this compound would proceed through a series of well-defined steps:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density at the carbon atom bearing the bromine. The electron-withdrawing nature of the sulfonamide group can facilitate this step.

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the bromide. This step typically requires the presence of a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

A representative Suzuki-Miyaura coupling reaction of a 4-bromobenzenesulfonamide derivative is shown in the table below, illustrating typical reaction conditions.

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromo-N,N-dimethylbenzenesulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

The Heck reaction provides a method for the arylation of alkenes. The mechanism involving this compound would follow a similar catalytic cycle initiated by the oxidative addition of the Pd(0) catalyst to the C-Br bond.

Oxidative Addition: Similar to the Suzuki reaction, the cycle begins with the formation of an arylpalladium(II) halide intermediate.

Migratory Insertion (Carbopalladation): The alkene then coordinates to the palladium center and subsequently inserts into the aryl-palladium bond.

Syn-β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, leading to the formation of the substituted alkene product and a hydridopalladium(II) complex.

Reductive Elimination: The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

The general catalytic cycle for the Heck reaction is illustrated below:

Figure 2: General Catalytic Cycle of the Heck Reaction

An example of a Heck reaction with a related 4-bromobenzenesulfonamide is provided in the following table.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromo-N-phenylbenzenesulfonamide | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 92 |

Role of the N,N-Dipropylamino Moiety in Reaction Pathways and Selectivity

The N,N-dipropylamino moiety, as part of the sulfonamide group, exerts both electronic and steric effects that can influence the course and outcome of reactions involving this compound.

Steric Effects: The N,N-dipropyl groups introduce significant steric bulk around the sulfonamide moiety. This steric hindrance can play a crucial role in several ways:

Reaction Rate: The bulky propyl groups can sterically hinder the approach of reactants or catalysts to the reactive sites, potentially slowing down the reaction rate compared to less hindered analogs like N,N-dimethylbenzenesulfonamide.

Selectivity: In reactions where multiple products are possible, the steric bulk of the N,N-dipropylsulfonamide group can direct the reaction towards the formation of the sterically least hindered product. For instance, in reactions involving ortho-lithiation followed by electrophilic quench, the bulky group can influence the regioselectivity.

Conformational Effects: The size of the N-alkyl groups can influence the preferred conformation of the molecule, which in turn can affect intermolecular interactions and crystal packing. Studies on related N-alkyl arylsulfonamides have shown that larger alkyl groups can prevent certain intramolecular cyclization reactions by sterically disfavoring the required transition state.

Iii. Advanced Structural Elucidation and Conformational Analysis in Research Contexts

Spectroscopic Characterization Techniques for 4-Bromo-N,N-dipropylbenzenesulfonamide and Derivatives (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would feature distinct signals for the aromatic and the propyl protons. The aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm), characteristic of an AA'BB' spin system. The protons of the two propyl groups attached to the sulfonamide nitrogen would show more complex patterns. The α-methylene protons (adjacent to the nitrogen) would be a triplet, while the β-methylene protons would present as a sextet, and the terminal methyl protons would appear as a triplet in the upfield region.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It would show four distinct signals for the aromatic carbons, with the carbon atom bonded to the bromine atom being significantly influenced by the halogen's electronic effects. The three different carbon environments of the propyl groups would also be clearly distinguishable.

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For this compound (C₁₂H₁₈BrNO₂S), the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). glpbio.com Common fragmentation pathways for such compounds involve the cleavage of the S-N bond and the loss of the propyl groups.

A summary of expected NMR and MS data is presented below:

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons as two doublets (AA'BB' system); Propyl groups showing triplet (α-CH₂), sextet (β-CH₂), and triplet (γ-CH₃) patterns. |

| ¹³C NMR | Four aromatic carbon signals; Three distinct signals for the propyl group carbons. |

| Mass Spec. | Molecular ion peaks corresponding to the isotopic masses of bromine (M+ and M+2). |

X-ray Crystallography Studies of Related Bromo-Sulfonamide Structures

While a crystal structure for this compound itself is not publicly documented, analysis of closely related compounds, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, provides significant insights into the solid-state arrangement of bromo-sulfonamide derivatives. researchgate.netnih.gov

Although this compound lacks the N-H donors for classical hydrogen bonding, other weak intermolecular forces would govern its crystal packing. These include:

C-H···O interactions: The aliphatic C-H bonds of the propyl groups can interact with the electronegative oxygen atoms of the sulfonyl group.

Halogen bonding: The bromine atom can act as a Lewis acidic center, interacting with Lewis basic sites like the sulfonyl oxygens of neighboring molecules. This type of interaction is a significant directional force in the crystal engineering of halogenated compounds.

π-π stacking: The aromatic rings may stack in an offset or parallel-displaced manner to maximize attractive interactions. In 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, an antiparallel stacking of the bromophenyl rings with a centroid-to-centroid distance of 4.213 Å is observed. nih.gov

Computational Approaches to Molecular Structure and Conformation

Computational chemistry provides a powerful avenue for investigating the structural and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry of molecules. researchgate.net For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can be employed to find the lowest energy conformation (geometry optimization). researchgate.netmtu.edu These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For instance, DFT can be used to model the precise geometry of the sulfonyl group and the orientation of the propyl chains. The results of such calculations can be compared with experimental data from X-ray crystallography for validation. DFT can also be used to calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts, which can aid in the interpretation of experimental spectra. researchgate.net

A molecule like this compound possesses considerable conformational flexibility due to the rotation around several single bonds (e.g., C-S, S-N, and C-C bonds within the propyl chains). To understand the molecule's dynamic behavior, it is necessary to explore its potential energy surface. Computational techniques for conformational sampling, such as molecular dynamics simulations or systematic conformational searches, can be used to identify various low-energy conformers and the energy barriers between them. This exploration of the energy landscape provides a more complete picture of the molecule's conformational preferences beyond the static picture offered by a single crystal structure. The results can reveal which conformations are most likely to be populated at a given temperature and how the molecule might change its shape in different environments.

Iv. Structure Activity Relationship Sar and Ligand Design Studies for 4 Bromo N,n Dipropylbenzenesulfonamide Analogs

Methodologies for SAR Elucidation in the Benzenesulfonamide (B165840) Series

The elucidation of SAR for benzenesulfonamide analogs is a multifaceted process that integrates classical synthetic chemistry with modern computational techniques. This dual approach allows for the systematic exploration of chemical space and the rational design of more effective compounds.

The foundational method for establishing SAR involves the synthesis of a series of structural analogs followed by their biological evaluation. nih.gov This empirical approach systematically alters specific regions of the lead compound, 4-bromo-N,N-dipropylbenzenesulfonamide, to observe the resulting changes in biological activity. The process typically begins with a known synthetic route, which is adapted to introduce diverse substituents. researchgate.netnih.gov For instance, the synthesis of benzenesulfonamide derivatives often starts from a substituted benzenesulfonyl chloride, which is then reacted with an appropriate amine. nih.govbohrium.com

Key modifications in the benzenesulfonamide series include:

Variation of the Phenyl Ring Substituent: Replacing the 4-bromo group with other halogens (F, Cl, I), alkyl groups, or alkoxy groups to probe the electronic and steric requirements of the receptor's binding pocket. nih.gov

Alteration of the Sulfonamide Nitrogen Substituents: Replacing the N,N-dipropyl groups with other alkyl or aryl moieties, or incorporating them into cyclic structures, to assess the impact on lipophilicity and target engagement. nih.gov

Modification of the Core Scaffold: Introducing different linkers or functional groups to explore new interaction points with the biological target. nih.govfrontiersin.org

Once synthesized, these analogs undergo a battery of in vitro and in vivo biological assays to determine their activity, such as enzyme inhibition assays or receptor binding studies. frontiersin.orgresearchgate.netfrontiersin.org The resulting data, which correlates structural changes with biological outcomes, forms the basis of the SAR. nih.gov

Table 1: Representative Synthetic Modifications for SAR Studies of Benzenesulfonamide Analogs

| Scaffold Region | Modification Strategy | Rationale | Example Analogs |

| Phenyl Ring | Substitution at the 4-position | To evaluate the effect of electronics and sterics. | 4-Chloro, 4-Methyl, 4-Methoxy analogs |

| Sulfonamide Nitrogen | Variation of N-alkyl groups | To modulate lipophilicity and target affinity. | N,N-diethyl, N-methyl-N-propyl, Piperidinyl-sulfonyl analogs |

| Overall Structure | Introduction of linkers | To access additional binding sites. | Analogs with amide or triazole linkers |

Complementing traditional synthesis, computational methods provide a powerful and resource-efficient means to analyze SAR and predict the activity of novel compounds. benthamscience.com Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are frequently applied to the benzenesulfonamide series. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. benthamscience.comnih.gov For benzenesulfonamides, 3D-QSAR models have been developed to understand the relationship between structure and activity, guiding the design of more potent inhibitors. researchgate.net These models can predict the activity of yet-to-be-synthesized compounds, prioritizing synthetic efforts. nih.gov

Molecular Docking: This technique predicts the preferred binding orientation of a ligand within the active site of a target protein. nih.gov For benzenesulfonamide inhibitors, docking studies can reveal key hydrogen bonds and hydrophobic interactions, explaining why certain substituents enhance or diminish activity. researchgate.netcerradopub.com.br

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of binding interactions predicted by docking.

Table 2: Computational Methodologies in Benzenesulfonamide SAR

| Methodology | Objective | Application in Benzenesulfonamide Research |

| QSAR | Predict biological activity based on chemical structure. | Develop models to predict the inhibitory potency of new analogs against targets like carbonic anhydrases. benthamscience.comnih.govnih.gov |

| Molecular Docking | Visualize and analyze ligand binding modes in a receptor active site. | Identify key interactions between benzenesulfonamide inhibitors and their target enzymes. researchgate.net |

| Molecular Dynamics | Simulate the movement and interaction of the ligand-receptor complex. | Assess the stability of the bound conformation and the influence of structural water molecules. |

Influence of the 4-Bromo Substituent on Biological Activity and Receptor Interactions

The 4-bromo substituent on the phenyl ring of this compound plays a significant role in modulating its physicochemical properties and biological activity. Halogen atoms are frequently incorporated into drug candidates to enhance potency, improve metabolic stability, or facilitate receptor binding.

In a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives studied as PLK4 inhibitors, the nature of the halogen at the para-position had a clear impact on activity. nih.gov A gradual increase in the atomic volume of the halogen atom was correlated with enhanced reactivity. nih.gov Specifically, the compound with a bromine atom substitution demonstrated excellent activity, suggesting that the size and electronic properties of bromine are well-suited for the target's hydrophobic cavity. nih.gov However, the introduction of a larger iodine atom led to a significant decrease in inhibitory activity, indicating a finite volume in this section of the binding pocket. nih.gov

The bromine atom influences receptor interactions through several mechanisms:

Hydrophobic Interactions: The bromo group increases the lipophilicity of the phenyl ring, promoting favorable hydrophobic interactions within the receptor's binding site.

Halogen Bonding: The electropositive crown of the bromine atom can form a halogen bond—a noncovalent interaction—with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in the protein, providing an additional anchor point for the ligand.

Crystal Packing: In the solid state, the presence of a bromine atom can influence intermolecular interactions, such as N—H⋯O hydrogen bonds and antiparallel stacking of the bromophenyl rings, which can be relevant for understanding ligand conformation. nih.govresearchgate.net

Table 3: Effect of Para-Halogen Substitution on Inhibitory Activity of N-(1H-indazol-6-yl)benzenesulfonamide Analogs Against PLK4

| Para-Substituent | Relative Inhibitory Activity | Inference |

| Methyl | High | Small, lipophilic groups are tolerated. |

| Bromine | Excellent | Optimal size and electronic properties for the binding pocket. nih.gov |

| Iodine | Markedly Reduced | The substituent is too large for the available space. nih.gov |

| Trifluoromethoxy | Notably Declined | Bulky, electron-withdrawing groups may be unfavorable. nih.gov |

Impact of N,N-Dipropyl Substitution on Pharmacological Profiles and Target Affinity

The N,N-dipropyl group attached to the sulfonamide nitrogen is a critical determinant of the pharmacological profile of this compound. Modifications at this position can profoundly affect a compound's lipophilicity, membrane permeability, metabolic stability, and target affinity.

The N,N-dipropyl group specifically imparts the following characteristics:

Increased Lipophilicity: The two propyl chains significantly increase the molecule's lipophilicity compared to primary (-NH2) or secondary (-NHR) sulfonamides. This can enhance membrane permeability but may also lead to higher plasma protein binding and potential off-target effects.

Steric Bulk: The size and flexibility of the dipropyl groups can influence how the molecule fits into a binding site. This steric hindrance can either enhance selectivity by preventing binding to other targets or reduce potency if it clashes with the primary target's active site.

Conformational Restriction: While flexible, the two propyl chains can occupy a significant volume, potentially orienting the rest of the molecule in a specific conformation that is favorable for binding.

Lack of Hydrogen Bond Donation: Unlike primary or secondary sulfonamides, the tertiary N,N-dipropylsulfonamide cannot act as a hydrogen bond donor, which can be a key differentiator in its binding mode.

In a study of succinimides substituted with benzenesulfonamides, the nature of the substituents on the nitrogen atom was key to their biological activity, with several compounds showing pronounced anticonvulsant effects. bohrium.com This underscores the importance of the N-substituent in defining the pharmacological action of sulfonamide-containing molecules.

Design and Synthesis of Novel Ligands Based on the this compound Scaffold

The this compound structure serves as a valuable molecular scaffold for the design and synthesis of novel ligands. rsc.orgosti.gov A scaffold-based approach uses a known active core structure and systematically builds upon it to develop new compounds with improved properties. researchgate.netfrontiersin.org The design process leverages the SAR data gathered from initial studies to make rational modifications. nih.gov

The design and synthesis of new ligands from this scaffold would typically involve:

Pharmacophore Identification: Analyzing the existing SAR to identify the key features of the this compound scaffold essential for biological activity. This includes the sulfonamide group as a potential zinc-binding group or hydrogen bond acceptor, the 4-bromophenyl ring for hydrophobic interactions, and the N,N-dipropyl group for modulating lipophilicity and steric fit.

Rational Design: Using computational tools like molecular docking to hypothesize new modifications that could enhance binding affinity or selectivity. nih.gov This might involve, for example, replacing one of the propyl groups with a chain containing a polar functional group to form a new hydrogen bond with the target receptor.

Synthetic Execution: Employing established synthetic methodologies to create the designed analogs. nih.gov The synthesis of novel sulfonamide derivatives often involves multi-step procedures, such as the reaction of 4-bromobenzenesulfonyl chloride with N,N-dipropylamine, followed by further modifications to other parts of the molecule if desired. researchgate.netnih.gov For example, a Suzuki or Sonogashira coupling reaction could be used to introduce further complexity to the phenyl ring if it were appropriately functionalized. nih.gov

This iterative cycle of design, synthesis, and biological evaluation allows for the refinement of the scaffold, leading to the discovery of new chemical entities with potentially superior therapeutic profiles. nih.govrsc.org

V. Investigation of Biological Activities and Mechanisms of Action in Vitro Research

Modulation of Specific Protein Targets by 4-Bromo-N,N-dipropylbenzenesulfonamide and Derivatives

The biological effects of this compound and related compounds are often attributed to their ability to modulate the function of specific protein targets. This subsection explores the in vitro research on their activity as channel modulators and enzyme inhibitors.

While direct studies on this compound as a pannexin 1 (Panx1) channel modulator are not extensively documented, research on structurally similar sulfonamides, such as probenecid (B1678239), provides significant insights. Probenecid, a uricosuric agent used for treating gout, has been identified as a specific inhibitor of Panx1 channels. nih.govnih.gov It is thought to block the large membrane channels formed by pannexin 1, which are involved in the non-vesicular release of ATP. nih.govyoutube.com

The inhibitory action of probenecid on Panx1 channels occurs at concentrations similar to those required for its effect on organic anion transporters. nih.gov Specifically, the half-maximal inhibitory concentration (IC50) for probenecid on pannexin 1 channels is approximately 150 μM. nih.gov This inhibitory effect is selective for pannexin channels over channels formed by connexins, making probenecid a valuable tool for distinguishing between these two types of membrane channels. nih.govnih.gov The ability of probenecid to inhibit Panx1-mediated ATP release suggests that other sulfonamide derivatives could possess similar modulatory activities. nih.govwikipedia.org The blockade of Panx1 channels by probenecid has been shown to have neuroprotective effects by reducing inflammation and brain edema in preclinical models. youtube.com

Table 1: Inhibitory Activity of Probenecid on Pannexin 1 Channels

| Compound | Target | Activity | IC50 | Reference |

|---|

This table summarizes the reported inhibitory concentration of the sulfonamide analog, probenecid, on pannexin 1 channels.

Benzenesulfonamides are the foundational structure for the sulfonylurea class of drugs, which are well-known for their interaction with ATP-sensitive potassium (KATP) channels. nih.govmui.ac.ir These channels are complex hetero-octameric proteins composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. nih.govjyoungpharm.org KATP channels play a crucial role in linking the metabolic state of a cell to its electrical excitability. jyoungpharm.org

Sulfonylurea analogs exert their effects by binding to the SUR subunit of the KATP channel. nih.govresearchgate.net This binding event leads to the inhibition of the channel, reducing the efflux of potassium ions from the cell. researchgate.net The subsequent accumulation of intracellular potassium results in membrane depolarization. This change in membrane potential triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions and initiating downstream cellular processes, such as insulin (B600854) secretion from pancreatic β-cells. nih.govresearchgate.net

Different subtypes of the SUR subunit exist (SUR1, SUR2A, SUR2B), and the binding affinity of sulfonylurea analogs can vary between these subtypes. nih.gov For instance, studies on certain sulfonylurea analogs have shown significantly higher binding affinity for the SUR1 subtype found in pancreatic β-cells compared to the SUR2A subtype present in cardiac and skeletal muscle. nih.gov The interaction is often favored by the presence of an anionic group on the drug molecule. nih.gov Given that this compound is a sulfonylurea analog, it is plausible that it interacts with KATP channels through a similar mechanism, although specific binding studies for this particular compound are not widely available. The ability of sulfonylureas like glibenclamide and tolbutamide (B1681337) to block KATP channels has been demonstrated in various tissues. mui.ac.irnih.gov

The inhibitory potential of benzenesulfonamide (B165840) derivatives extends to various enzymes, including those involved in carbohydrate metabolism and bacterial transcription.

α-Amylase Inhibition

α-Amylase is a key enzyme in the digestion of carbohydrates. mui.ac.ir Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. mui.ac.ir Several studies have investigated the α-amylase inhibitory activity of various sulfonamide derivatives. In one study, a series of novel sulfonamide derivatives were synthesized and evaluated for their inhibitory potential against α-amylase. The results indicated that these compounds exhibited weak to moderate inhibitory activity, with IC50 values ranging from 57.36 to 416.46 μM, which was less potent than the standard drug acarbose. nih.gov The study suggested that the weaker interaction with α-amylase compared to α-glucosidase could be attributed to fewer hydrogen bonds formed with the enzyme's active site. nih.gov Other studies on different classes of derivatives, such as benzimidazole (B57391) derivatives, have shown more potent α-amylase inhibition, with some compounds surpassing the efficacy of acarbose. nih.gov

RNA Polymerase Inhibition

Bacterial RNA polymerase (RNAP) is an essential enzyme for transcription and a validated target for antibiotics. nih.govnih.gov Recent research has focused on developing inhibitors that target the interaction between RNAP and sigma factors, which is crucial for the initiation of transcription. nih.gov A series of sulfonamidyl benzoic acid derivatives were developed and showed potent antimicrobial activity by inhibiting this protein-protein interaction. nih.gov These compounds, termed sigmacidins, demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against certain bacteria and exhibited low cytotoxicity, highlighting their potential as novel antimicrobial agents. nih.gov While the primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate (B1496061) synthase in the folic acid synthesis pathway, these findings indicate that sulfonamide derivatives can also be designed to target other essential bacterial enzymes like RNA polymerase. youtube.comwikipedia.org

Table 2: Enzyme Inhibitory Activities of Benzenesulfonamide Analogs

| Compound Class | Target Enzyme | Activity Range (IC50/MIC) | Reference |

|---|---|---|---|

| Novel Sulfonamide Derivatives | α-Amylase | IC50: 57.36 - 416.46 μM | nih.gov |

This table presents a summary of the in vitro inhibitory activities of different classes of benzenesulfonamide analogs against α-amylase and bacterial RNA polymerase.

Antimicrobial Research Applications of Benzenesulfonamide Analogs (In Vitro)

The benzenesulfonamide scaffold is a cornerstone in the development of antimicrobial agents. This subsection reviews the in vitro research on the antibacterial, antifungal, and antimycobacterial properties of benzenesulfonamide analogs.

Klebsiella pneumoniae is a significant human pathogen, and the rise of carbapenem-resistant K. pneumoniae (CRKP) has created an urgent need for new antibacterial agents. researchgate.net Benzenesulfonamide analogs have been investigated for their efficacy against this bacterium. In vitro studies often assess the minimum inhibitory concentration (MIC) to determine the potency of a compound. While specific data for this compound against K. pneumoniae is limited, studies on related compounds provide valuable information.

Combination therapies are a key strategy against resistant strains. For instance, checkerboard assays have been used to evaluate the synergistic effects of combining conventional antibiotics with other agents against CRKP. nih.gov These studies reveal that combinations such as tigecycline (B611373) plus amikacin (B45834) and meropenem (B701) plus amikacin show high rates of synergistic or partially synergistic effects against KPC-2 and NDM-1 producing K. pneumoniae isolates. nih.gov The MIC values for individual antibiotics against these strains can be high, but combination approaches can significantly enhance their efficacy. nih.govresearchgate.net The development of novel β-lactamase inhibitors, such as avibactam, has also improved the activity of β-lactam antibiotics against certain CRKP strains. researchgate.net

The therapeutic utility of sulfonamide derivatives extends to fungal and mycobacterial pathogens. nih.govnih.gov

Antifungal Potential

Research has demonstrated the antifungal activity of various sulfonamide derivatives against pathogenic fungi like Candida species. nih.gov For example, new imidazole (B134444) and triazole derivatives containing a sulfonamide moiety have been synthesized and tested. Halogenated derivatives, in particular, have shown good activity, with a reported MIC90 of 1 mg/L against 33 clinical strains of Candida spp. nih.gov The proposed mechanism for some of these compounds is the inhibition of sterol 14α-demethylase, an enzyme crucial for fungal cell membrane integrity. nih.gov

Antimycobacterial Potential

The same study that highlighted antifungal activity also found that many of the synthesized sulfonamide-containing compounds possessed inhibitory activity against Mycobacterium tuberculosis. nih.gov The MICs for these compounds against both reference and clinical strains of M. tuberculosis were in the range of 4-64 mg/L. nih.gov This suggests that the benzenesulfonamide scaffold can be a valuable template for the development of new antitubercular agents. The search for novel antimicrobials from various sources, including cyanobacteria, has also identified compounds with antifungal and antimycobacterial properties, underscoring the broad potential for discovering new treatments for these challenging infections. nih.gov

Table 3: Antimicrobial Activity of Benzenesulfonamide Analogs

| Compound Class | Pathogen | Activity Range (MIC) | Reference |

|---|---|---|---|

| Halogenated Imidazole/Triazole Derivatives | Candida spp. | MIC90: 1 mg/L | nih.gov |

This table summarizes the in vitro antimicrobial activities of certain classes of benzenesulfonamide analogs against fungal and mycobacterial pathogens.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Probenecid |

| Glibenclamide |

| Tolbutamide |

| Acarbose |

| Avibactam |

| Tigecycline |

| Amikacin |

| Meropenem |

Antidiabetic Research Perspectives for Benzenesulfonamide Derivatives (In Vitro Models Only)

The therapeutic potential of benzenesulfonamide derivatives in the context of diabetes has been explored through various in vitro models. A primary focus of this research has been the inhibition of key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase, which play a crucial role in postprandial hyperglycemia.

Certain novel diazenyl benzene (B151609) sulphonamide derivatives have been synthesized and evaluated for their antidiabetic properties. researchgate.net In one study, a specific compound, (VII)7, emerged as a promising inhibitor of both α-amylase and α-glucosidase. researchgate.net The inhibitory activity of benzenesulfonamide derivatives against these enzymes is a key area of investigation. For instance, a series of novel sulfonamide derivatives linked to five or seven-membered heterocycles were assessed for their α-glucosidase inhibitory potential. Several of these compounds, namely 3a, 3b, 3h, and 6, demonstrated excellent inhibitory activity, with IC₅₀ values indicating greater potency than the standard drug, acarbose. nih.gov

Another avenue of antidiabetic research for this class of compounds is their effect on glucose uptake. Yeast cells are often used as a simple in vitro model to screen for hypoglycemic activity. Some sulfonamide derivatives have been shown to significantly enhance glucose uptake by yeast cells, with some compounds being substantially more potent than the reference compound berberine. nih.gov However, other studies on different extracts, such as that from Brachylaena elliptica, showed no significant stimulation of glucose metabolism in INS-1 cells. nih.gov

It is important to note that while these studies highlight the potential of the benzenesulfonamide scaffold as a source of new antidiabetic agents, the specific activity of this compound within these assays has not been reported. The data presented below is for other synthesized benzenesulfonamide derivatives.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Benzenesulfonamide Derivatives

| Compound | IC₅₀ (µM) | Potency vs. Acarbose |

|---|---|---|

| 3a | 19.39 | 1.39x |

| 3b | 25.12 | 1.05x |

| 3h | 25.57 | 1.05x |

| 6 | 22.02 | 1.22x |

| Acarbose (Standard) | 27.00 | 1x |

Data sourced from a study on novel sulfonamide derivatives. nih.gov

Exploration of Anticancer and Anti-inflammatory Mechanisms in Vitro

The benzenesulfonamide structure is a key feature in several established and experimental anticancer and anti-inflammatory agents. In vitro research has elucidated several mechanisms through which these derivatives may exert their effects.

Anticancer Mechanisms:

A significant mechanism underlying the anticancer activity of many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. rsc.orgnih.gov These enzymes are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. rsc.orgnih.govnih.gov By inhibiting these enzymes, benzenesulfonamide derivatives can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor growth. nih.govnih.gov For example, a series of aryl thiazolone-benzenesulfonamides showed significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7), with some compounds exhibiting high selectivity for these cancer cells over normal breast cells. rsc.org One of these derivatives, compound 4e, was also found to induce apoptosis in MDA-MB-231 cells. rsc.org

Another explored anticancer mechanism for this class of compounds is the targeting of tubulin polymerization. nih.gov A series of benzenesulfonamide derivatives demonstrated significant anti-proliferative activity against a panel of cancer cell lines, including drug-resistant ones. nih.gov The lead compound, BA-3b, showed potent activity with IC₅₀ values in the nanomolar range, and its mechanism was confirmed through tubulin polymerization assays. nih.gov

Studies on benzenesulfonamide-bearing imidazole derivatives have also shown cytotoxic activity against triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines. nih.gov The most active compounds in these studies contained 4-chloro and 3,4-dichloro substituents on the benzene ring. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Benzenesulfonamide Derivatives against Breast Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4b | MCF-7 | 3.63 |

| 4c | MCF-7 | 3.67 |

| 4e | MDA-MB-231 | 3.58 |

| 4e | MCF-7 | 4.58 |

| Staurosporine (Standard) | MDA-MB-231 | 7.67 |

| Staurosporine (Standard) | MCF-7 | 5.89 |

Data from a study on aryl thiazolone-benzenesulfonamides. rsc.org

Anti-inflammatory Mechanisms:The anti-inflammatory properties of benzenesulfonamide derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. nih.gov Certain cyclic imides bearing a 3-benzenesulfonamide moiety have demonstrated potent anti-inflammatory activities and high selectivity for COX-2 over COX-1. researchgate.netnih.gov This selectivity is a desirable trait as COX-1 inhibition is associated with gastrointestinal side effects. nih.gov

In vitro assays have confirmed the COX-1/2 inhibitory activity of several benzenesulfonamide derivatives. For instance, compounds with a nitro group at the 5-position of the cyclic imide containing a sulfonamide fragment showed the strongest COX-2 inhibitory activity. nih.gov While direct data for this compound is unavailable, the general findings for the benzenesulfonamide class suggest that COX inhibition is a plausible mechanism of anti-inflammatory action. Some studies have also investigated other anti-inflammatory pathways, such as the suppression of pro-inflammatory mediators. nih.gov

Gene Expression Modulation Studies in Relevant Biological Systems

The ability of benzenesulfonamide derivatives to modulate gene expression is an emerging area of research, particularly in the context of their anticancer activity. As previously mentioned, a key target of these compounds is carbonic anhydrase IX (CA IX), an enzyme whose expression is significantly upregulated in hypoxic tumors. rsc.org

Changes in gene expression are a hallmark of cancer, leading to uncontrolled cell proliferation and metabolic reprogramming. rsc.org The overexpression of CA IX genes has been detected in many solid tumors as a response to the hypoxic microenvironment. rsc.org In vitro studies have shown that certain benzenesulfonamide derivatives can influence the expression of these genes. For example, in glioblastoma cell lines cultured under hypoxic conditions, the mRNA levels of CA IX were significantly increased. nih.gov Treatment with benzenesulfonamide-based CA inhibitors has been shown to counteract the effects of this upregulation. nih.gov

Furthermore, some benzenesulfonamide derivatives have been found to induce apoptosis in cancer cells, a process that involves a cascade of gene expression changes. nih.gov For instance, compound 12d, a 1,3,5-triazinyl benzenesulfonamide, was shown to arrest the cell cycle and induce apoptosis in breast cancer cells by increasing the levels of cleaved caspases 3 and 9, which are key players in the apoptotic pathway. nih.gov This indicates an indirect modulation of genes involved in cell cycle control and programmed cell death.

While these studies provide a framework for understanding how benzenesulfonamide derivatives can influence cellular processes at the genetic level, specific gene expression profiling studies for this compound have not been identified. Future research in this area would be valuable to elucidate its specific molecular targets and pathways.

Vi. Theoretical and Computational Chemistry Applications in 4 Bromo N,n Dipropylbenzenesulfonamide Research

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) could be employed to elucidate the electronic structure and predict spectroscopic characteristics of 4-bromo-N,N-dipropylbenzenesulfonamide.

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. An analysis of this compound would involve calculating the energies of these orbitals. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. This analysis would help in predicting the regions of the molecule susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | N/A | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | N/A | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | N/A | Difference in energy between HOMO and LUMO, related to chemical reactivity and stability. |

(Note: Data is not available from existing research and is presented for illustrative purposes only.)

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map would visualize the charge distribution on the surface of this compound. This color-coded map identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this molecule, negative potential would be expected around the oxygen atoms of the sulfonyl group and the bromine atom, indicating sites prone to electrophilic attack. Positive potential might be found around the hydrogen atoms. This information is invaluable for understanding intermolecular interactions, including hydrogen bonding.

Prediction of NMR Chemical Shifts and Vibrational Frequencies

Quantum chemical methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. By calculating these properties for a proposed structure of this compound and comparing them to experimental data, one can confirm the molecular structure. Theoretical vibrational frequency analysis also helps in the assignment of experimental IR and Raman spectral bands to specific molecular motions.

Molecular Docking and Molecular Dynamics Simulations

While patent literature suggests potential therapeutic relevance, specific molecular docking and dynamics studies on this compound are not reported. These computational techniques are essential for drug discovery and development.

Ligand-Target Binding Prediction and Mechanistic Insights

Molecular docking simulations could predict how this compound might bind to a specific biological target, such as an enzyme or receptor. The simulation would calculate the preferred binding orientation and affinity (binding energy) of the molecule within the target's active site. This provides insights into the potential mechanism of action and can guide the design of more potent derivatives. For instance, if the target were a protein, docking would identify key amino acid residues involved in the interaction.

Table 2: Illustrative Molecular Docking Parameters for a Hypothetical Target

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | The predicted strength of the interaction between the ligand and the target protein. |

| Interacting Residues | Specific amino acids in the target's binding pocket that form hydrogen bonds, hydrophobic interactions, etc., with the ligand. |

| RMSD (Å) | Root-mean-square deviation, indicating the conformational change of the ligand upon binding. |

(Note: This table illustrates the type of data obtained from docking studies; no specific data exists for this compound.)

Conformational Dynamics in Simulated Biological Environments

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time in a simulated biological environment, such as in water or a lipid bilayer. MD simulations provide a deeper understanding of the molecule's flexibility, conformational changes, and its interactions with solvent molecules or a membrane. This is crucial for assessing the stability of the ligand-target complex predicted by docking and understanding how the molecule behaves in a physiological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find relationships between the chemical structures of compounds and their biological activities. nih.gov The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular structures. nih.gov For the sulfonamide class of compounds, QSAR has been widely used to guide the design and structural modification of new derivatives with improved bioactivity. nih.govmedwinpublishers.com

The development of a predictive QSAR model involves several key steps: preparing a dataset of compounds with known activities, calculating molecular descriptors that quantify structural features, constructing a mathematical model using algorithms like multiple linear regression (MLR) or artificial neural networks (ANN), and rigorously validating the model's predictive power. nih.govjbclinpharm.org For a series of benzenesulfonamide (B165840) analogs that includes this compound, a QSAR model could be developed to predict a specific biological endpoint, such as inhibitory activity against an enzyme like carbonic anhydrase or antibacterial efficacy. nih.govjbclinpharm.org

The resulting model is typically an equation that links the biological activity (e.g., pIC50, the negative logarithm of the half-maximal inhibitory concentration) to the most relevant descriptors. Such a model provides valuable insights into the key chemical properties—such as mass, polarizability, electronegativity, and partition coefficient—that are essential for the desired biological effect. nih.gov

Below is an illustrative data table showing a hypothetical QSAR model developed for a series of benzenesulfonamide derivatives.

| Compound Name | Structure | Experimental pIC50 | Predicted pIC50 (Hypothetical Model) |

| This compound | 5.85 | 5.82 | |

| 4-chloro-N,N-dipropylbenzenesulfonamide | 5.60 | 5.65 | |

| 4-bromo-N,N-diethylbenzenesulfonamide | 5.45 | 5.41 | |

| 4-bromo-N,N-dimethylbenzenesulfonamide | 5.10 | 5.15 | |

| N,N-dipropylbenzenesulfonamide | 4.95 | 5.01 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The success of a QSAR model is highly dependent on the selection of appropriate molecular descriptors. jbclinpharm.org These are numerical values that describe the physicochemical, electronic, steric, or topological properties of a molecule. medwinpublishers.comarkat-usa.org For the sulfonamide chemical space, researchers have identified several classes of descriptors that are often critical for modeling biological activity.

Physicochemical Descriptors : These include properties like the octanol-water partition coefficient (logP), which describes lipophilicity, molar refractivity (related to polarizability), and surface tension. arkat-usa.orgmdpi.comnih.gov Lipophilicity is often a key factor in how a drug is absorbed, distributed, metabolized, and excreted.

Electronic Descriptors : These quantify the electronic aspects of a molecule, such as partial charges on atoms, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For sulfonamides, the electronic properties of the sulfonyl group and the aromatic ring are crucial for target interaction.

Steric Descriptors : These relate to the size and shape of the molecule, such as van der Waals volume and specific shape indices. nih.gov The size and conformation of the N-alkyl substituents (like the dipropyl groups in this compound) can significantly impact how the molecule fits into a binding site.

Topological Descriptors : These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular branching and connectivity. medwinpublishers.com

The table below provides examples of descriptors that would be relevant in a QSAR study of this compound and its analogs.

| Descriptor Class | Specific Descriptor | Description | Hypothetical Value for this compound |

| Physicochemical | XLogP3 | A computed measure of lipophilicity. | 4.15 |

| Electronic | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms; relates to membrane permeability. | 42.5 Ų |

| Steric | Molecular Weight | The mass of one mole of the substance. | 336.27 g/mol |

| Topological | Rotatable Bond Count | The number of bonds that allow free rotation, indicating molecular flexibility. | 5 |

Note: Values are illustrative and based on general properties of similar structures.

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a computational methodology used in drug discovery to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab. For sulfonamide-based research, VS can be used to discover new inhibitors for various targets by screening databases for molecules with similar features to known active compounds. utrgv.edumdpi.com

Pharmacophore modeling is a cornerstone of ligand-based drug design. dovepress.com A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged groups.

For a series of active benzenesulfonamide compounds, a common pharmacophore hypothesis can be generated. researchgate.net This model can then be used as a 3D query to screen large compound databases to find novel molecules that match the pharmacophore and are therefore likely to be active. utrgv.eduresearchgate.net For a molecule like this compound, a potential pharmacophore model might include:

An aromatic ring feature for the bromophenyl group.

Two hydrogen bond acceptor features from the sulfonyl oxygen atoms.

A general hydrophobic feature representing the N,N-dipropyl group.

| Pharmacophore Feature | Description | Potential Role in Binding |

| Aromatic Ring (AR) | Represents the 4-bromophenyl group. | Engages in π-π stacking or hydrophobic interactions with aromatic residues in a target's active site. |

| Hydrogen Bond Acceptor (HBA) | Represents the two oxygen atoms of the sulfonyl group. | Forms crucial hydrogen bonds with donor groups (e.g., -NH or -OH) in the active site. |

| Hydrophobic Group (HY) | Represents the N,N-dipropyl substituents. | Occupies a hydrophobic pocket within the binding site, contributing to binding affinity. |

Note: This table represents a hypothetical pharmacophore model based on the structure of this compound.

De novo design refers to computational strategies that build novel molecular structures from the ground up, often within the constraints of a target's binding site. acs.org Instead of screening existing libraries, these algorithms construct new molecules by assembling small chemical fragments or by modifying an existing molecule to optimize its interactions with the target.

Starting with the this compound scaffold, de novo design algorithms could be employed to suggest modifications for lead optimization. For example, the algorithm could:

Fragment Growing : Keep the 4-bromobenzenesulfonamide (B1198654) core fixed and computationally "grow" different alkyl or functionalized chains in place of the dipropyl groups to explore more favorable interactions in a hydrophobic pocket.

Scaffold Hopping : Replace the central benzenesulfonamide scaffold with other chemical structures while maintaining the crucial 3D arrangement of the key pharmacophoric features to discover novel chemical series with potentially better properties.

This approach allows for the exploration of a much broader chemical space than is available in existing compound libraries, offering a powerful strategy for designing novel analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles. acs.orgnih.gov

| Design Strategy | Seed Fragment | Computationally Generated Modification | Predicted Improvement |

| Fragment Growing | 4-bromobenzenesulfonamide | Replace N,N-dipropyl with N-propyl, N-cyclobutyl group | Increased binding affinity due to better fit in a specific hydrophobic pocket. |

| Fragment Linking | 4-bromophenyl and a separate functional group | Link fragments with a novel sulfonamide-like linker | Improved synthetic accessibility or novel intellectual property. |

| Scaffold Hopping | Pharmacophore of this compound | Replace benzenesulfonamide with a bioisosteric scaffold (e.g., a reverse sulfonamide) | Altered pharmacokinetic profile (e.g., improved metabolic stability). |

Note: The modifications and predicted improvements in this table are conceptual and for illustrative purposes.

Vii. Future Directions and Emerging Research Avenues for 4 Bromo N,n Dipropylbenzenesulfonamide

Development of Advanced and Sustainable Synthetic Methodologies

The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides and amines, which can be associated with harsh reaction conditions and the generation of hazardous byproducts. sci-hub.se Modern chemistry is increasingly focused on the development of "green" and sustainable synthetic protocols that are not only environmentally friendly but also more efficient and cost-effective.

Future research on 4-bromo-N,N-dipropylbenzenesulfonamide should prioritize the development of such advanced synthetic methods. This could include exploring one-pot syntheses, employing water as a solvent, and utilizing catalytic systems to improve reaction efficiency and reduce waste. sci-hub.sersc.org For instance, methods that start from readily available materials like thiols or disulfides and proceed through in-situ generation of reactive intermediates could be adapted for the synthesis of this compound. sci-hub.se Mechanochemical approaches, which involve solvent-free reactions in a ball mill, present another innovative and sustainable avenue for the synthesis of sulfonamides and could be explored for this specific compound. rsc.org

The table below summarizes some advanced and sustainable synthetic methodologies that could be investigated for the synthesis of this compound and its derivatives.

| Methodology | Description | Potential Advantages for this compound |

| Aqueous Phase Synthesis | Utilizes water as the reaction solvent, often under controlled pH, eliminating the need for volatile organic solvents. rsc.org | Environmentally benign, simplified product isolation via filtration. |

| Mechanochemical Synthesis | Solvent-free reaction conducted by grinding reactants together in a ball mill. rsc.org | Reduced solvent waste, potential for novel reactivity, energy efficient. |

| Catalytic Direct Coupling | Employs catalysts, such as nano-Ru/Fe3O4, for the direct coupling of alcohols and sulfonamides. acs.org | High atom economy, formation of water as the only byproduct. |

| One-Pot Synthesis from Thiols/Disulfides | In-situ generation of sulfonyl chlorides from thiols or disulfides followed by reaction with an amine in the same vessel. sci-hub.se | Avoids isolation of hazardous intermediates, improves overall efficiency. |

| Visible-Light-Triggered Synthesis | Utilizes an electron donor-acceptor (EDA) complex in a green solvent like 2-methyltetrahydrofuran (B130290) (MeTHF) under visible light. researchgate.net | Mild reaction conditions, high yields, base-free, and metal-free. |

Exploration of Novel Biological Targets and Therapeutic Areas for Sulfonamide Derivatives

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. nih.govrxlist.com While the biological profile of this compound is largely unexplored, the known targets of other sulfonamides provide a roadmap for future investigations.

A key research direction would be to screen this compound and its analogs against a panel of known sulfonamide targets. For instance, carbonic anhydrases (CAs) are a well-established target for sulfonamides, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. rsc.orgtandfonline.com The specific substitution pattern of this compound may confer selectivity for different CA isoforms. tandfonline.com Another important area of investigation is the potential antibacterial activity, particularly against drug-resistant strains, as new mechanisms of action for sulfonamides continue to be discovered beyond the classic inhibition of dihydropteroate (B1496061) synthase. nih.govdrugbank.com

The following table outlines potential biological targets and therapeutic areas for the investigation of this compound derivatives.

| Potential Biological Target | Therapeutic Area | Rationale based on other Sulfonamides |

| Carbonic Anhydrases (e.g., CA IX) | Cancer, Glaucoma, Epilepsy | Sulfonamides are classic inhibitors of CAs; structural modifications can lead to isoform selectivity. rsc.orgresearchgate.net |

| Dihydropteroate Synthase (DHPS) | Bacterial Infections | The traditional target for antibacterial sulfonamides. drugbank.com |

| Metallo-β-lactamases (e.g., ImiS) | Bacterial Infections (combating antibiotic resistance) | Some benzenesulfonamides have shown inhibitory activity against these enzymes. nih.gov |

| Lactate Dehydrogenase A (LDHA) | Cancer | N-phenylbenzenesulfonamides have been identified as a novel chemotype for LDHA inhibition. nih.gov |

| Protein Kinase C (PKC) | Cancer, Inflammatory Diseases | Structurally related bisindolylpyrazolones with N,N-dialkylaminoalkyl side chains show PKC inhibition. nih.gov |

| Various bacterial and fungal enzymes | Infectious Diseases | N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine dioxides have shown antimicrobial activity. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

This table highlights potential applications of AI and ML in the future development of this compound derivatives.

| AI/ML Application | Description | Potential Impact on Research |

| Activity Prediction | Training ML models on existing sulfonamide data to predict the biological activity of new derivatives. semanticscholar.orgarxiv.org | Prioritize the synthesis of the most promising compounds, saving time and resources. |

| Generative Molecular Design | Using generative AI to create novel molecular structures based on the this compound scaffold. stanford.edu | Explore a wider chemical space and identify compounds with improved properties. |

| ADMET Prediction | Employing computational models to predict the pharmacokinetic and toxicity profiles of new compounds. researchgate.net | Early identification of potential liabilities, reducing late-stage failures. |

| Reaction Prediction | Using ML to predict the outcomes of chemical reactions and optimize synthetic routes. rsc.org | Accelerate the development of efficient and sustainable synthetic methods. |

| De Novo Drug Design | Utilizing reinforcement learning and other techniques to design novel inhibitors for specific biological targets. nih.gov | Discover new chemotypes with desired biological activities. |

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Biophysical Techniques

A deep understanding of how a drug molecule interacts with its biological target at a molecular level is fundamental for rational drug design and optimization. For this compound, a combination of advanced experimental and computational biophysical techniques will be crucial to elucidate its mechanism of action.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be employed to determine the three-dimensional structure of the compound bound to its target protein. tandfonline.comnih.gov This would provide invaluable insights into the specific binding interactions. Biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction. nih.govacs.org These experimental approaches can be complemented by computational methods, including molecular docking and molecular dynamics (MD) simulations, to model the binding pose and predict the stability of the drug-target complex. nih.govnih.gov

The following table lists key experimental and computational techniques that could be applied to understand the mechanism of action of this compound.

| Technique | Type | Information Gained |

| X-ray Crystallography | Experimental | High-resolution 3D structure of the compound bound to its target. nih.gov |

| Surface Plasmon Resonance (SPR) | Experimental | Real-time kinetics and affinity of binding. uni-bonn.de |

| Isothermal Titration Calorimetry (ITC) | Experimental | Thermodynamic parameters of binding (enthalpy, entropy, affinity). nih.gov |

| Molecular Docking | Computational | Prediction of the preferred binding orientation and affinity of the compound to its target. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Computational | Analysis of the stability and dynamics of the drug-target complex over time. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Experimental | Information on ligand-protein interactions and structural changes in solution. |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, potentially leading to the development of novel therapeutics with improved efficacy and safety profiles.

Q & A

Q. What are the established synthetic routes for 4-bromo-N,N-dipropylbenzenesulfonamide, and what factors influence reaction efficiency?

The synthesis typically involves bromination of a benzenesulfonamide precursor. A common approach is the substitution reaction of a pre-synthesized sulfonamide with bromine or a brominating agent. For example, in related sulfonamide derivatives, bromination of N,N-dialkylaniline precursors under controlled conditions (e.g., using liquid bromine in the presence of pyridine as a catalyst) achieves regioselectivity at the para position . Solvent choice (e.g., dry tetrahydrofuran or dimethylbenzene) and inert gas protection (e.g., nitrogen) are critical to prevent side reactions and optimize yields . Reaction temperature and stoichiometric ratios of brominating agents must be carefully calibrated to avoid over-bromination or decomposition.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For instance, the bromine atom’s deshielding effect on adjacent protons is detectable in the aromatic region .

- X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves the 3D molecular structure, including bond angles and torsion angles, which are critical for understanding steric effects from the dipropyl groups .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity, especially when synthesizing derivatives for biological studies .

Q. What are the primary research applications of this compound in academic settings?

This compound serves as:

- Synthetic Intermediate : Its bromine atom is a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl sulfonamides for drug discovery .

- Enzyme/Receptor Probe : The sulfonamide group can bind to metalloenzymes (e.g., carbonic anhydrase), making it useful in inhibition studies .

Advanced Research Questions

Q. How do crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray studies (e.g., using SHELX ) reveal conformational flexibility in the dipropyl groups, which can influence molecular packing and solubility. For example, in the related compound 4-bromo-N-(di-n-propylcarbamothioyl)benzamide, the dihedral angle between the benzene ring and the sulfonamide group affects intermolecular interactions, such as hydrogen bonding and van der Waals forces . Advanced refinement protocols (e.g., twin refinement in SHELXL) are necessary for crystals with disorder or twinning .

Q. How can researchers address contradictions in synthetic yields reported for brominated sulfonamides?

Discrepancies often arise from differences in:

Q. What strategies optimize the regioselectivity of bromination in N,N-dialkylbenzenesulfonamides?

- Directed Bromination : Use directing groups (e.g., sulfonamide’s electron-withdrawing nature) to favor para-substitution.

- Catalytic Systems : Pyridine or Lewis acids (e.g., FeBr) enhance bromine activation and selectivity .

- Low-Temperature Reactions : Maintaining temperatures below 0°C minimizes radical pathways that cause ortho/meta byproducts .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states for Suzuki-Miyaura couplings. Natural Bond Orbital (NBO) analysis identifies charge distribution at the bromine site, which correlates with reaction kinetics . Molecular docking studies (e.g., AutoDock) can also predict binding affinities of derivatives to biological targets .

Q. What mechanistic insights govern the stability of this compound under varying pH conditions?

The sulfonamide group’s acidity (pKa ~10) dictates stability:

- Acidic Conditions : Protonation of the sulfonamide nitrogen reduces electron-withdrawing effects, potentially destabilizing the bromine substituent.

- Basic Conditions : Deprotonation increases nucleophilic susceptibility, risking hydrolysis of the sulfonamide bond. Kinetic studies using UV-Vis spectroscopy under controlled pH are advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products